5-(1-naphthalen-1-ylethyl)-1H-imidazole is an organic compound belonging to the imidazole class, characterized by its five-membered ring structure containing two nitrogen atoms. The compound features a naphthalen-1-ylethyl group, which enhances its structural complexity and potential reactivity. Its molecular formula is and it has a molecular weight of approximately 222.28 g/mol. The presence of the naphthalene moiety contributes to its lipophilicity and may influence its biological activity, making it a compound of interest in medicinal chemistry and material science .
Research indicates that 5-(1-naphthalen-1-ylethyl)-1H-imidazole exhibits notable biological activities, including:
The synthesis of 5-(1-naphthalen-1-ylethyl)-1H-imidazole can be achieved through various methods:
5-(1-naphthalen-1-ylethyl)-1H-imidazole has several potential applications:
Studies on the interactions of 5-(1-naphthalen-1-ylethyl)-1H-imidazole with various biological targets are essential for understanding its mechanism of action. These interactions may include:
Several compounds share structural similarities with 5-(1-naphthalen-1-ylethyl)-1H-imidazole. Here are some notable examples:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-(1-naphthalen-2-yl)imidazole | Imidazole ring without ethyl group | Antimicrobial |
1-(naphthalen-2-yl)methylimidazole | Methylene bridge connecting naphthalene to imidazole | Antifungal |
4-(naphthalen-2-yl)-1H-imidazole | Substituted at the fourth position | Potential anticancer |
What distinguishes 5-(1-naphthalen-1-ylethyl)-1H-imidazole from these compounds is the combination of the naphthalene moiety with the imidazole ring structure, which may enhance its reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
5-(1-Naphthalen-1-ylethyl)-1H-imidazole emerged from structural optimization efforts targeting α2-adrenergic receptor agonists. Its development traces to medetomidine, a veterinary sedative first synthesized by Farmos Group Ltd. in the 1980s. Researchers later explored naphthalene substitutions to enhance receptor selectivity, leading to the synthesis of this compound in the 1990s. Early pharmacological studies demonstrated its potent α2-adrenergic activity with reduced sedative side effects compared to parent molecules.
The systematic IUPAC name is 5-(1-naphthalen-1-ylethyl)-1H-imidazole, reflecting its naphthalene-substituted ethyl chain at the imidazole’s 5-position. Common names include:
This unique identifier distinguishes the compound in chemical databases and regulatory documentation.
Identifier | Value | Source |
---|---|---|
PubChem CID | 132111 | |
ChEMBL ID | CHEMBL306751 | |
InChIKey | DZSQSLQSMKNVBV-UHFFFAOYSA-N |
The compound’s hybrid aromatic structure enables diverse applications: